Furandiol
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Overview
Description
Furandiol is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of two hydroxyl groups attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Furandiol can be synthesized through several methods. One common approach involves the reduction of furfural, a furan derivative, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions and results in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced from biomass-derived furfural. The process involves catalytic hydrogenation of furfural in the presence of a suitable catalyst, such as palladium or nickel, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: Furandiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Furandiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of furandiol involves its interaction with various molecular targets and pathways. The hydroxyl groups in this compound can form hydrogen bonds with target proteins, influencing their structure and function. Additionally, the furan ring can participate in hydrophobic interactions with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Furandiol can be compared with other furan derivatives, such as:
Hydroxymethylfurfural: Another furan derivative, hydroxymethylfurfural, is used in the synthesis of various chemicals and has potential as a bio-based platform chemical.
Furan-2,5-dicarboxylic acid: This compound is an oxidation product of this compound and is used in the production of biodegradable plastics.
This compound is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
59684-34-3 |
---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(5S,5aS,8aR,9S)-5,7,7-trimethyl-4,5a,6,8,8a,9-hexahydroazuleno[5,6-c]furan-5,9-diol |
InChI |
InChI=1S/C15H22O3/c1-14(2)5-10-12(6-14)15(3,17)4-9-7-18-8-11(9)13(10)16/h7-8,10,12-13,16-17H,4-6H2,1-3H3/t10-,12+,13+,15+/m1/s1 |
InChI Key |
CJMRDWKLOVHYSM-HTUGSXCWSA-N |
Isomeric SMILES |
C[C@@]1(CC2=COC=C2[C@H]([C@H]3[C@@H]1CC(C3)(C)C)O)O |
Canonical SMILES |
CC1(CC2C(C1)C(CC3=COC=C3C2O)(C)O)C |
Origin of Product |
United States |
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